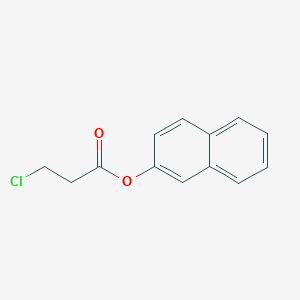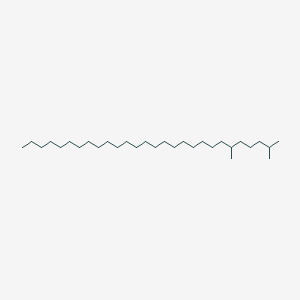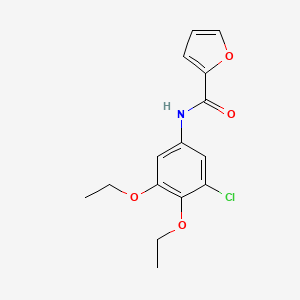
Naphthalen-2-yl 3-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-2-yl 3-chloropropanoate is an organic compound with the molecular formula C₁₃H₁₁ClO₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with naphthalen-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions: Naphthalen-2-yl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naphthalen-2-ol and 3-chloropropanoic acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Amides or thioesters.
Hydrolysis: Naphthalen-2-ol and 3-chloropropanoic acid.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
科学的研究の応用
Naphthalen-2-yl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into its potential as a prodrug or a precursor for pharmacologically active compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
類似化合物との比較
Naphthalen-2-yl 3-chloropropanoate can be compared with other similar compounds, such as:
Naphthalen-2-yl acetate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Naphthalen-2-yl propanoate: Similar ester structure but without the chlorine atom, affecting its reactivity and applications.
Naphthalen-2-yl 3-bromopropanoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: The presence of the chlorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts. This unique feature enhances its utility in organic synthesis and other applications.
特性
| 111709-01-4 | |
分子式 |
C13H11ClO2 |
分子量 |
234.68 g/mol |
IUPAC名 |
naphthalen-2-yl 3-chloropropanoate |
InChI |
InChI=1S/C13H11ClO2/c14-8-7-13(15)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChIキー |
VYQKIZIVMVYGNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)


![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)







